molecular formula C14H22N2O4S2 B4651838 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No. B4651838
M. Wt: 346.5 g/mol
InChI Key: BQOAKMQXUGOLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine, also known as PIPES, is a chemical compound that has been widely used in scientific research. PIPES is a zwitterionic buffer that is commonly used in biochemistry and molecular biology experiments. It is a highly soluble and stable compound that has a pH range of 6.1-7.5.

Mechanism of Action

The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is based on its ability to maintain a stable pH in solutions. 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a zwitterionic buffer, which means that it has both a positive and negative charge. This allows it to resist changes in pH caused by the addition of acids or bases. 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is also highly soluble in water, which makes it an effective buffer in aqueous solutions.
Biochemical and Physiological Effects
1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is its ability to maintain a stable pH in solutions. It is also highly soluble in water, which makes it an effective buffer in aqueous solutions. 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is also a non-toxic compound that is widely used in scientific research.
One limitation of 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is its pH range, which is limited to 6.1-7.5. This can be a disadvantage in experiments that require a wider pH range. 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is also not compatible with some detergents, which can limit its use in protein purification experiments.

Future Directions

There are several future directions for the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine in scientific research. One area of future research is the development of new 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine derivatives that have a wider pH range. Another area of future research is the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine in drug delivery systems. 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been shown to be an effective stabilizer of proteins, which could make it an effective component of drug delivery systems. Finally, there is potential for the use of 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine in the development of new diagnostic tools. 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine has been shown to be effective in stabilizing proteins during the crystallization process, which could make it an effective component of diagnostic assays.

Scientific Research Applications

1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is commonly used as a buffer in biochemical and molecular biology experiments. It is used to maintain a stable pH in solutions and to prevent changes in pH caused by the addition of acids or bases. 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine is also used in protein crystallization experiments and is a component of several commercial protein crystallization kits. It has been shown to be effective in stabilizing proteins during the crystallization process.

properties

IUPAC Name

1-methylsulfonyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-12(2)13-4-6-14(7-5-13)22(19,20)16-10-8-15(9-11-16)21(3,17)18/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOAKMQXUGOLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.